molecular formula C12H9N3O3 B8286405 2-(1-Methoxy-2-(3-nitrophenyl)ethylidene)malononitrile

2-(1-Methoxy-2-(3-nitrophenyl)ethylidene)malononitrile

Cat. No.: B8286405
M. Wt: 243.22 g/mol
InChI Key: GHSQSIVZXGDALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methoxy-2-(3-nitrophenyl)ethylidene)malononitrile is a useful research compound. Its molecular formula is C12H9N3O3 and its molecular weight is 243.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-[1-methoxy-2-(3-nitrophenyl)ethylidene]propanedinitrile

InChI

InChI=1S/C12H9N3O3/c1-18-12(10(7-13)8-14)6-9-3-2-4-11(5-9)15(16)17/h2-5H,6H2,1H3

InChI Key

GHSQSIVZXGDALH-UHFFFAOYSA-N

Canonical SMILES

COC(=C(C#N)C#N)CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude material containing 2-(2-(3-nitrophenyl)acetyl)malononitrile was dissolved in H2O (7 mL) and 1,4-dioxane (42 mL), to which NaHCO3 (11.5 g, 138 mmol) and dimethyl sulfate (10.5 mL, 110 mmol) were added. The reaction mixture was heated to 80° C. and left stirring for 12 hours. The reaction mixture was diluted with EtOAc (100 mL) and brine (100 mL). The aqueous portion was extracted with EtOAc (3×100 mL). The combined organic fractions were dried over MgSO4, filtered, and concentrated in vacuo. The recovered solid was purified by silica gel chromatography (100% chloroform). Fractions containing the desired enol ether were pooled, concentrated, and dissolved in hot MeOH. The solution was cooled and fine white crystals formed overnight, which were recovered by filtration and washed with ice cold MeOH to afford 2-(1-methoxy-2-(3-nitrophenyl)ethylidene)malononitrile. 1H NMR (400 MHz, DMSO): δ 7.78 (1H, d), 7.72 (t, 1H), 8.22 (d, 1H), 8.25 (s, 1H), 4.36 (s, 2H), 4.04 (s, 3H).
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.